

physical and chemical properties of 6-Bromo-2-trifluoromethylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-trifluoromethylquinoline**

Cat. No.: **B065621**

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-2-trifluoromethylquinoline**

Authored by a Senior Application Scientist

Abstract: **6-Bromo-2-trifluoromethylquinoline** is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a bromine atom and a trifluoromethyl group on the quinoline scaffold, imparts a combination of physicochemical properties that make it a versatile building block for the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, crucial attributes for drug candidates^[1]. Concurrently, the bromine atom at the 6-position serves as a reactive handle for a variety of cross-coupling reactions, enabling structural diversification. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **6-Bromo-2-trifluoromethylquinoline**, intended for researchers and professionals in drug development and chemical synthesis.

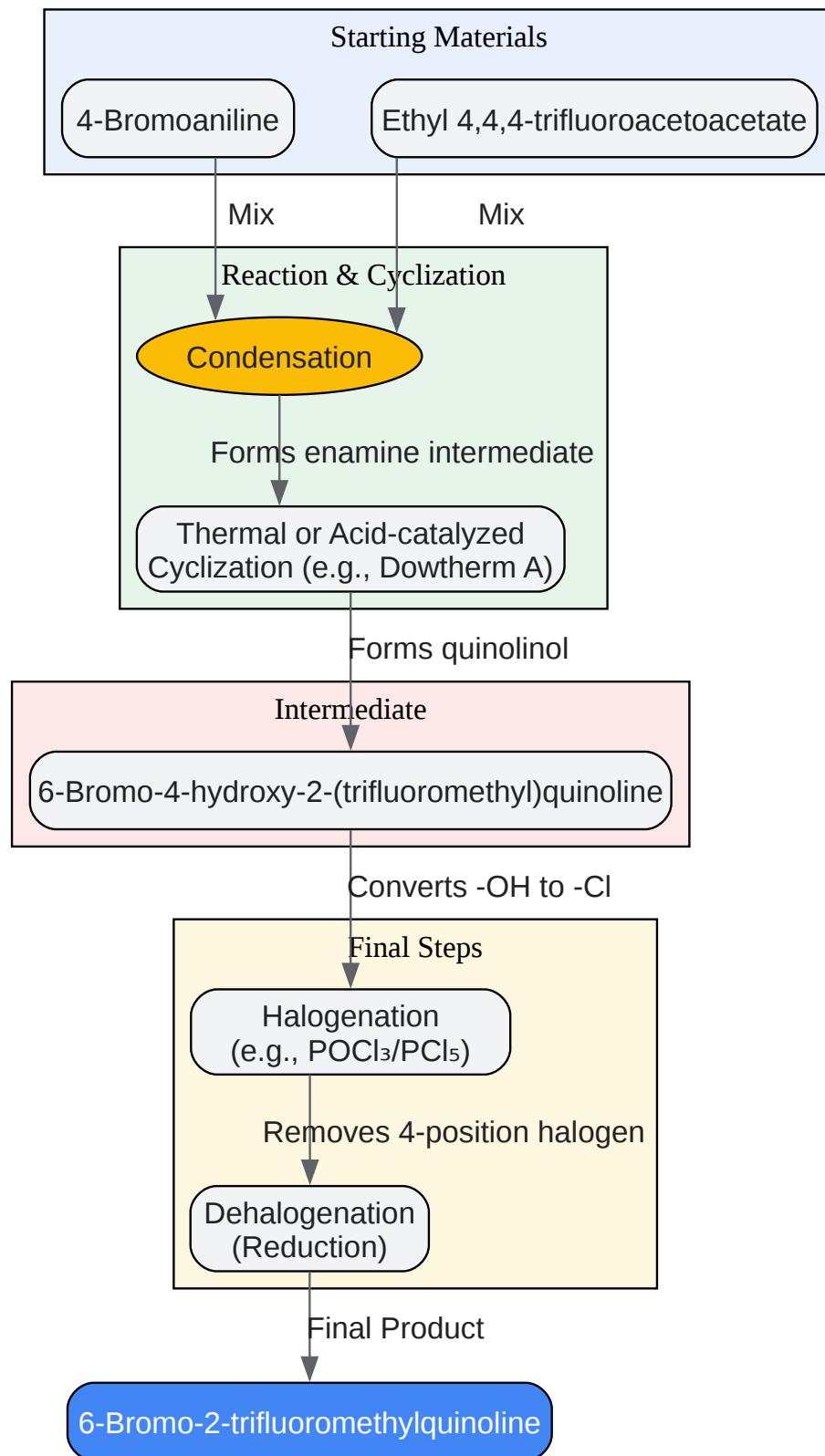
Physicochemical and Structural Properties

6-Bromo-2-trifluoromethylquinoline is a solid, typically appearing as a light yellow to yellow substance^[2]. The molecule's core is the quinoline bicyclic system, with a bromine substituent on the benzene ring and a trifluoromethyl group on the pyridine ring. This substitution pattern is key to its chemical behavior and utility.

The trifluoromethyl group is a potent electron-withdrawing moiety. Its inclusion in organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets by deactivating aromatic rings[1]. The bromine atom, on the other hand, provides a site for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions.

Table 1: Core Physicochemical Properties of **6-Bromo-2-trifluoromethylquinoline**

Property	Value	Source
CAS Number	176722-64-8	[2][3]
Molecular Formula	C ₁₀ H ₅ BrF ₃ N	[2][3]
Molecular Weight	276.05 g/mol	[2][3]
Appearance	Light yellow to yellow solid	[2]
Boiling Point	284.3 ± 35.0 °C (Predicted)	[2]
Density	1.658 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	-0.57 ± 0.50 (Predicted)	[2]
Storage	Sealed in dry, 2-8°C	[3]


Synthesis and Purification Strategies

While specific, detailed protocols for the industrial-scale synthesis of **6-Bromo-2-trifluoromethylquinoline** are proprietary, its structure lends itself to established methodologies for quinoline synthesis. The Pfitzinger or Skraup reactions are classical methods that can be adapted for this purpose[4]. A plausible modern approach involves the cyclization of a substituted aniline with a trifluoromethyl-containing carbonyl compound.

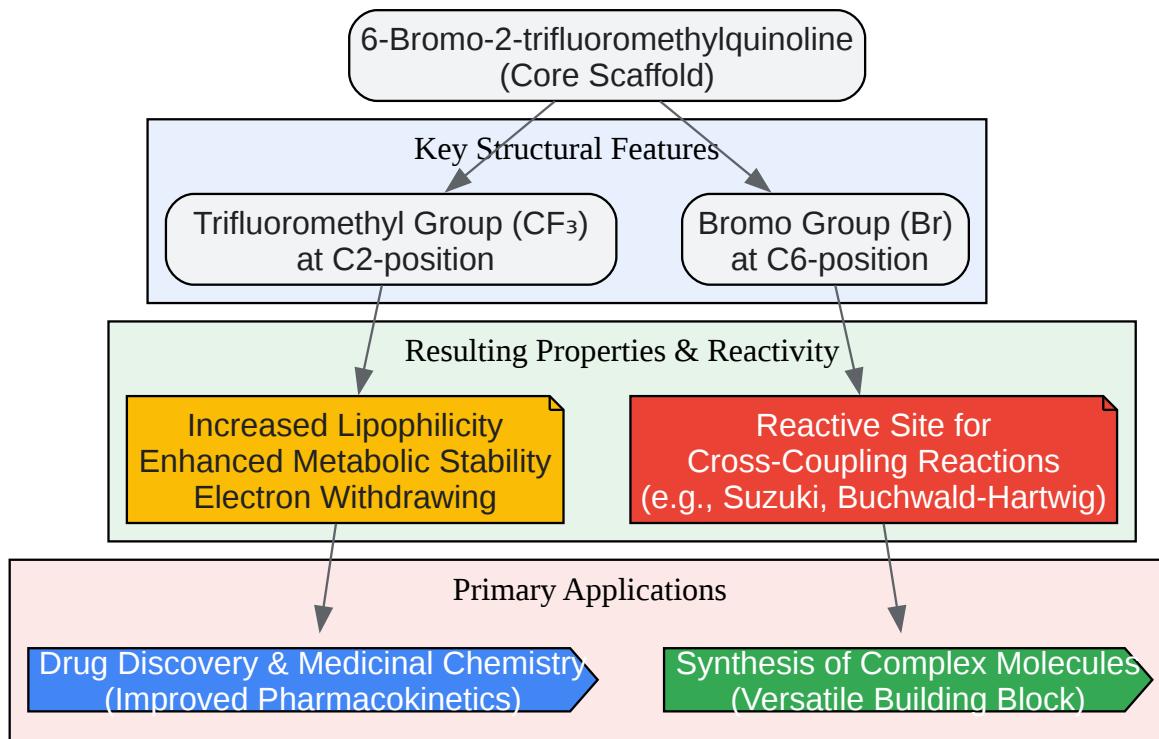
Generalized Synthetic Workflow:

A common strategy for forming the quinoline core is the reaction of an appropriately substituted aniline with a β -ketoester or similar precursor, followed by cyclization. For **6-Bromo-2-trifluoromethylquinoline**, this would likely involve a reaction between 4-bromoaniline and a

trifluoromethyl- β -ketoester, often under acidic conditions to promote the condensation and subsequent ring closure.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for substituted quinolines.


Purification Techniques: Post-synthesis, purification is typically achieved through standard laboratory techniques.

- Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water, is effective for removing impurities[4].
- Chromatography: For higher purity, column chromatography using silica gel with a hexane/ethyl acetate solvent gradient is a common method[4].

Chemical Reactivity and Mechanistic Insights

The reactivity of **6-Bromo-2-trifluoromethylquinoline** is dominated by the interplay between its two key substituents.

- The Trifluoromethyl Group (CF₃): As a strong electron-withdrawing group, the CF₃ moiety deactivates the quinoline ring system to electrophilic aromatic substitution. Conversely, it can make the ring more susceptible to nucleophilic attack. Its primary role, however, is to enhance the molecule's metabolic stability and modulate its electronic properties, which is highly desirable in drug design[1].
- The Bromo Group (Br): The bromine atom at the 6-position is the primary site for synthetic elaboration. It readily participates in transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups (aryl, alkyl, cyano, etc.), making it an invaluable intermediate for creating libraries of novel compounds. Suzuki-Miyaura coupling, for instance, is a robust method for forming new carbon-carbon bonds at this position[4][5].

[Click to download full resolution via product page](#)

Caption: Relationship between structure, properties, and applications.

Applications in Research and Drug Development

The quinoline framework is considered a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[6].

6-Bromo-2-trifluoromethylquinoline serves as a critical starting material or intermediate in the synthesis of such pharmacologically active agents. The presence of the CF_3 group is particularly advantageous, as fluorination is a proven strategy to enhance the pharmacokinetic profile of drug candidates[1]. Analogues of bromo-quinolines have been investigated for various therapeutic targets, such as prostaglandin F2 α inhibitors, highlighting the scaffold's potential in developing novel therapeutics[7].

Spectroscopic Analysis

Definitive structural confirmation of **6-Bromo-2-trifluoromethylquinoline** relies on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data from closely related analogues[8][9].

- ^1H NMR: The spectrum would display signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the quinoline ring would appear as a series of doublets and doublet of doublets, with coupling constants characteristic of their positions relative to each other and the nitrogen atom.
- ^{19}F NMR: A sharp singlet would be observed, characteristic of the CF_3 group. The chemical shift would be in the typical range for trifluoromethyl groups attached to an aromatic system[8].
- ^{13}C NMR: The spectrum would show 10 distinct signals corresponding to the carbons of the quinoline ring. The carbon attached to the trifluoromethyl group would appear as a quartet due to ^1J C-F coupling. The carbon attached to bromine would also be identifiable by its chemical shift.
- Mass Spectrometry: The mass spectrum would show a distinctive molecular ion peak (M^+) and a prominent $\text{M}+2$ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Safety and Handling

As a laboratory chemical, **6-Bromo-2-trifluoromethylquinoline** must be handled with appropriate care.

- GHS Classification: The compound is associated with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant[2]. Related bromo-quinoline compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation[10].
- Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Handling should occur in a well-

ventilated area or a chemical fume hood[11][12].

- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3] [11].
- First Aid: In case of contact, wash skin immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if swallowed[13][14].

Conclusion

6-Bromo-2-trifluoromethylquinoline is a strategically important molecule that bridges the gap between fundamental chemical synthesis and applied drug discovery. Its physical stability, coupled with the dual functionality of a reactive bromine handle and a pharmacokinetically favorable trifluoromethyl group, ensures its continued relevance as a high-value building block. For researchers in medicinal chemistry, it offers a robust scaffold for developing novel therapeutics with potentially enhanced efficacy and metabolic profiles.

References

- PubChem. (n.d.). 6-Bromo-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.
- Capot Chemical. (2008). MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
- PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. National Center for Biotechnology Information.
- Chemsoc. (n.d.). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline.
- The Royal Society of Chemistry. (n.d.). Supporting Information for a scientific article.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
- ResearchGate. (n.d.). ^1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....
- ResearchGate. (n.d.). ^1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
- PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline.
- PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2 α inhibitors.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[¹³C NMR] - Chemical Shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. 6-Bromo-2-trifluoromethylquinoline , 95% , 176722-64-8 - CookeChem cookechem.com
- 3. 176722-64-8|6-Bromo-2-trifluoromethylquinoline|BLD Pharm bldpharm.com
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2 α inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 8. rsc.org [rsc.org]
- 9. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [\[chemicalbook.com\]](http://chemicalbook.com)
- 10. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 6-Bromo-2-trifluoromethylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065621#physical-and-chemical-properties-of-6-bromo-2-trifluoromethylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com